molecular formula C19H21N6O8P-2 B1263473 N-adenylyl-L-phenylalanate(2-)

N-adenylyl-L-phenylalanate(2-)

Cat. No. B1263473
M. Wt: 492.4 g/mol
InChI Key: OXCQKAQOLIIWJO-URQYDQELSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

N-adenylyl-L-phenylalanate(2-) is a doubly-charged alpha-amino-acid anion arising from deprotonation of the carboxy and phosphate groups of N-adenylyl-L-phenylalanine;  major species at pH 7.3. It is an organophosphate oxoanion and an alpha-amino-acid anion. It is a conjugate base of a N-adenylyl-L-phenylalanine.

Scientific Research Applications

Metabolic Engineering for Fragrance Production

The metabolic engineering of Saccharomyces cerevisiae for the production of 2-phenylethanol (2-PE), a compound with a rose-like odor, illustrates the potential of using yeast strains for synthesizing aromatic compounds. By manipulating the Ehrlich pathway, researchers achieved significant increases in 2-PE production, highlighting the application of biochemical pathways for industrial fragrance production (Kim, Cho, & Hahn, 2014).

Effects on Bacterial Growth and Virulence

Research on N-phenyl-2-naphthylamine, a compound with structural similarities, demonstrated its ability to inhibit the growth and disrupt the signal systems of bacterial phytopathogens and mutualists. This suggests potential applications in controlling bacterial diseases in agriculture and understanding bacterial virulence mechanisms (Lomovatskaya et al., 2016).

Drug Delivery Systems

The development of a controlled release formulation for antidepressant drugs using L-phenylalanate-zinc layered hydroxide intercalation compounds shows the application of chemical engineering in designing more efficient drug delivery systems. This research underscores the potential of intercalation compounds in achieving targeted and controlled release of pharmaceuticals (Hashim et al., 2017).

Anticancer Activity of Metal Complexes

The synthesis and evaluation of adenine complexes with metals, incorporating N, N-donors, for their anticancer activity against breast and ovarian cancer cell lines, represent another facet of research applications. This study highlights the role of coordination chemistry in developing new therapeutic agents (El Asmy, Butler, & Mostafa, 2021).

Biotechnological Production of Aromatic Alcohols

Advancements in the biotechnological production of 2-phenylethanol from L-phenylalanine through microbial processes exemplify the integration of biotechnology in producing natural flavors. This approach is gaining traction for its environmental benefits and the market demand for "natural" products (Hua & Xu, 2011).

properties

Molecular Formula

C19H21N6O8P-2

Molecular Weight

492.4 g/mol

IUPAC Name

(2S)-2-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]amino]-3-phenylpropanoate

InChI

InChI=1S/C19H23N6O8P/c20-16-13-17(22-8-21-16)25(9-23-13)18-15(27)14(26)12(33-18)7-32-34(30,31)24-11(19(28)29)6-10-4-2-1-3-5-10/h1-5,8-9,11-12,14-15,18,26-27H,6-7H2,(H,28,29)(H2,20,21,22)(H2,24,30,31)/p-2/t11-,12+,14+,15+,18+/m0/s1

InChI Key

OXCQKAQOLIIWJO-URQYDQELSA-L

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)[O-])NP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)[O-])NP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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